
4-Nitrophenyl ethylcarbamate
Overview
Description
4-Nitrophenyl ethylcarbamate (CAS: 17576-41-9), also known as ethyl 4-nitrophenylcarbamate, is a carbamate derivative with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Its structure features an ethyl group attached to the carbamate nitrogen and a 4-nitrophenyl moiety. Key physical properties include a density of 1.279 g/cm³, a boiling point of 329.1°C, and a logP value of 2.43, indicating moderate lipophilicity . This compound is used in organic synthesis and materials science, particularly in crystal engineering and nonlinear optical (NLO) material design .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl ethylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and ethylamine.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylcarbamate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: 4-Nitrophenol and ethylamine.
Reduction: 4-Aminophenyl ethylcarbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
Scientific Research Applications
Chemical Synthesis
4-Nitrophenyl ethylcarbamate serves as a versatile reagent in organic synthesis. Its applications include:
- Building Block for Complex Molecules : It is utilized as a precursor in synthesizing more complex organic compounds.
- Protecting Group : The compound can act as a protecting group for amines and alcohols due to its stability under various reaction conditions, facilitating selective reactions without interfering with other functional groups.
The biological properties of this compound have been widely studied, revealing its potential in several areas:
- Antimicrobial Properties : Research indicates that carbamates can exhibit significant antimicrobial activity. This compound has shown efficacy against multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects : Similar carbamate derivatives have demonstrated neuroprotective properties by upregulating anti-apoptotic proteins and inducing autophagy in neuronal models.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is investigated for:
- Drug Design : The compound's structural features allow it to interact with various biological targets, potentially influencing enzyme activity or serving as a precursor for bioactive compounds.
- Prodrug Development : Its properties make it a candidate for prodrug formulations, where it can be converted into active pharmaceutical ingredients within the body.
Industrial Applications
This compound finds applications in various industrial processes:
- Pesticide Production : It is utilized in the formulation of pesticides and herbicides due to its biological activity and stability.
- Catalysis : The compound's reactivity makes it suitable for catalytic processes in organic synthesis.
Case Study 1: Antibacterial Efficacy
A study evaluated this compound's antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
Research on similar carbamates showed their ability to upregulate anti-apoptotic proteins in neuronal cells derived from human induced pluripotent stem cells (iPSCs). Although not tested directly, these findings suggest potential neuroprotective effects applicable to this compound.
Mechanism of Action
The mechanism of action of 4-nitrophenyl ethylcarbamate is primarily based on its ability to undergo nucleophilic substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, making the carbonyl carbon of the carbamate more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-(4-Nitrophenyl)carbamate
- Molecular Formula : C₈H₈N₂O₄ (MW: 196.16 g/mol).
- Structural Differences : Replaces the ethyl group with a methyl group.
- Key Findings: Exhibits similar bond lengths and angles to 4-nitrophenyl-hexyl-urethane, suggesting shared crystallographic characteristics .
N-Methyl-4-Nitrophenylcarbamate (TL-947, NSC127881)
- Molecular Formula : C₈H₈N₂O₄ (MW: 196.16 g/mol).
- Structural Differences : Methyl substitution on the carbamate nitrogen instead of ethyl.
- Key Findings: The methyl group likely decreases lipophilicity (logP ~2.0 estimated) compared to the ethyl derivative (logP 2.43), which could affect membrane permeability in biological systems . No direct antimicrobial data are available for this compound, but structurally related 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups show activity against E. coli and C. albicans .
4-Nitrophenyl N-Methoxycarbamate
- Molecular Formula : C₈H₈N₂O₅ (MW: 212.16 g/mol).
- Structural Differences : Methoxy group replaces the ethyl moiety.
N-Ethyl-N-Methyl-O-(4-Nitrophenyl)carbamate
- Molecular Formula : C₁₀H₁₂N₂O₄ (MW: 224.21 g/mol).
- Structural Differences : Contains both ethyl and methyl groups on the carbamate nitrogen.
- Key Findings: The dual alkylation increases molecular weight by ~14 g/mol compared to 4-nitrophenyl ethylcarbamate, which may influence solubility and crystallinity . No biological activity data are reported, but the added methyl group could alter steric effects in enzyme binding.
Physicochemical and Functional Comparisons
Molecular Weight and Lipophilicity
Compound | Molecular Weight (g/mol) | logP |
---|---|---|
This compound | 210.19 | 2.43 |
Methyl analog | 196.16 | ~2.0 |
Methoxy analog | 212.16 | ~1.8 |
N-Ethyl-N-methyl analog | 224.21 | ~2.6 |
Insights :
- Ethyl substitution balances lipophilicity and molecular size, making it suitable for applications requiring moderate solubility and permeability.
- Methoxy and methyl analogs are more polar, which may limit their use in non-polar environments .
Thermal Stability
Biological Activity
4-Nitrophenyl ethylcarbamate (C9H10N2O4) is a compound of significant interest in biological and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, inhibiting their function. This interaction is facilitated by hydrogen bonding and electrostatic interactions.
- Redox Reactions : The nitro group can participate in redox reactions, which may contribute to the compound's overall biological effects, including potential antioxidant properties .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Antioxidant Activity : In vitro studies suggest that this compound may exhibit antioxidant effects, potentially offering protective benefits against oxidative stress .
- Potential Prodrug Applications : Due to its chemical structure, this compound is being investigated for use as a prodrug in drug design, where it may be converted into an active form within the body .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of various carbamates, including this compound. Results indicated effective inhibition against several bacterial strains, suggesting potential applications in pharmaceuticals.
- Quorum Sensing Inhibition :
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-Nitrophenyl methylcarbamate | Structure | Antimicrobial, moderate antioxidant |
4-Nitrophenyl isopropylcarbamate | Structure | Antimicrobial, weak enzyme inhibitor |
This compound | Structure | Antimicrobial, antioxidant, prodrug |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-nitrophenyl ethylcarbamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound can be achieved via carbamate coupling reactions. A common approach involves reacting ethyl isocyanate with 4-nitrophenol under anhydrous conditions in the presence of a base like triethylamine. Alternative routes may employ activated carbamate intermediates, such as using 4-nitrophenyl chloroformate with ethylamine . To optimize yields, control reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1 molar ratio of reactants). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can improve purity. Monitor progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR should show characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm for nitro-substituted phenyl). C NMR will confirm the carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+ at m/z calculated for CHNO (e.g., 210.06). Fragmentation patterns may include loss of NO (46 Da) or the ethylcarbamate moiety .
- IR Spectroscopy : Look for N-H stretch (~3350 cm), carbonyl (C=O, ~1700 cm), and nitro group (asymmetric stretch ~1520 cm) .
Advanced Research Questions
Q. How does this compound decompose under varying pH conditions, and what are the implications for experimental storage?
- Methodological Answer : Stability studies indicate carbamates hydrolyze under acidic or basic conditions. For this compound:
- Acidic Hydrolysis (pH < 3) : Cleavage of the carbamate bond yields 4-nitrophenol and ethylammonium ions. Monitor via UV-Vis at 400 nm (4-nitrophenol release).
- Basic Hydrolysis (pH > 10) : Faster degradation; avoid storage with NaOH/KOH. Use neutral buffers (e.g., PBS) for aqueous solutions and store at –20°C in anhydrous DMSO for long-term stability .
Q. How can this compound be utilized as a protease substrate or polymer intermediate, and what reaction conditions are critical?
- Methodological Answer :
- Enzyme Assays : As a chromogenic substrate, the compound releases 4-nitrophenol upon enzymatic hydrolysis (e.g., esterases). Use 0.1–1 mM substrate in Tris-HCl buffer (pH 7.4) at 37°C, monitoring absorbance at 405 nm .
- Polymer Synthesis : As a monomer, incorporate into polyurethanes via reaction with diols. Optimize catalyst (e.g., dibutyltin dilaurate) concentration (0.1–1 wt%) and solvent (DMF, 60°C, 24 h) to avoid nitro group reduction .
Q. How can contradictions in reported bioactivity data between synthetic this compound and naturally occurring ethylcarbamates be resolved?
- Methodological Answer : Natural ethylcarbamates (e.g., in fermented foods) often coexist with ethanol, altering bioavailability. For synthetic analogs:
- Comparative Studies : Perform parallel assays (e.g., cytotoxicity on HEK-293 cells) using purified 4-nitrophenyl ethylcarbamide vs. crude ethylcarbamate extracts.
- Metabolite Profiling : Use LC-MS/MS to track metabolites like vinyl carbamate epoxide, a known carcinogen in natural derivatives but absent in synthetic pathways. Adjust experimental models to account for matrix effects .
Properties
IUPAC Name |
(4-nitrophenyl) N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUXGCDXMKCVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170019 | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17576-41-9 | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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